5-HT3 antagonist 5

Description

Properties

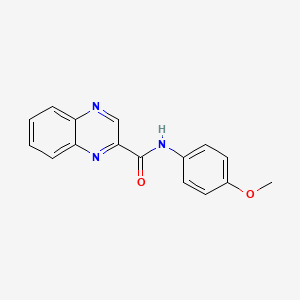

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)quinoxaline-2-carboxamide |

InChI |

InChI=1S/C16H13N3O2/c1-21-12-8-6-11(7-9-12)18-16(20)15-10-17-13-4-2-3-5-14(13)19-15/h2-10H,1H3,(H,18,20) |

InChI Key |

UUFCEPQEIQOEAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 5-HT3 Antagonist 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of 5-HT3 antagonist 5, a quinoxalin-2-carboxamide derivative with demonstrated potential as a 5-HT3 receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, chemically identified as N-(4-fluorobenzyl)quinoxalin-2-carboxamide , is a novel compound belonging to the quinoxalin-2-carboxamide class of molecules. Research has indicated its activity as a serotonin 5-HT3 receptor antagonist. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the development of antiemetic and anxiolytic drugs. The antagonism of this receptor is a key mechanism in preventing nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.

Synthesis of N-(4-fluorobenzyl)quinoxalin-2-carboxamide

The synthesis of N-(4-fluorobenzyl)quinoxalin-2-carboxamide is achieved through a multi-step process, commencing with the preparation of the key intermediate, quinoxalin-2-carboxylic acid.

Synthesis of Quinoxalin-2-Carboxylic Acid

The synthesis of quinoxalin-2-carboxylic acid is a foundational step. A general and efficient method for its preparation involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

Synthesis of N-(4-fluorobenzyl)quinoxalin-2-carboxamide (this compound)

The final step in the synthesis of this compound involves the coupling of quinoxalin-2-carboxylic acid with 4-fluorobenzylamine.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below:

Materials:

-

Quinoxalin-2-carboxylic acid

-

4-fluorobenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of quinoxalin-2-carboxylic acid in dry dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added at 0 °C.

-

The reaction mixture is stirred for 15-20 minutes at the same temperature.

-

A solution of 4-fluorobenzylamine in DCM is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is diluted with DCM and washed successively with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-(4-fluorobenzyl)quinoxalin-2-carboxamide.

Synthesis Workflow Diagram

Caption: Synthetic pathway for N-(4-fluorobenzyl)quinoxalin-2-carboxamide.

Characterization of this compound

The structural confirmation and purity of the synthesized N-(4-fluorobenzyl)quinoxalin-2-carboxamide are established using various analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp and defined melting point range, indicative of a pure crystalline solid. |

| ¹H NMR | Characteristic peaks corresponding to the protons of the quinoxaline and 4-fluorobenzyl moieties, with appropriate chemical shifts, multiplicities, and integration values. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of N-(4-fluorobenzyl)quinoxalin-2-carboxamide. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak, indicating high purity of the compound. |

Pharmacological Characterization

The pharmacological activity of this compound is primarily assessed through its ability to antagonize the 5-HT3 receptor. In vitro and in vivo models are employed for this evaluation.

In Vitro 5-HT3 Receptor Antagonism Assay

Experimental Protocol: Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus Preparation

This assay evaluates the ability of the antagonist to inhibit the contractions induced by a 5-HT3 receptor agonist in an isolated tissue preparation.

Materials:

-

Male guinea pigs

-

Krebs solution

-

Serotonin (5-HT) or a selective 5-HT3 agonist (e.g., 2-methyl-5-HT)

-

N-(4-fluorobenzyl)quinoxalin-2-carboxamide (test compound)

-

Organ bath setup with an isometric force transducer

Procedure:

-

A segment of the terminal ileum is isolated from a guinea pig and the longitudinal muscle with the attached myenteric plexus is prepared.

-

The tissue is mounted in an organ bath containing oxygenated Krebs solution at 37 °C.

-

After an equilibration period, cumulative concentration-response curves to a 5-HT3 agonist are obtained.

-

The tissue is then incubated with varying concentrations of N-(4-fluorobenzyl)quinoxalin-2-carboxamide for a specified period.

-

The concentration-response curves to the 5-HT3 agonist are re-determined in the presence of the antagonist.

-

The antagonistic potency is quantified by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Experimental Workflow Diagram

Caption: Workflow for the guinea pig ileum 5-HT3 antagonism assay.

In Vivo Evaluation of Antidepressant-like Activity

Experimental Protocol: Forced Swim Test in Mice

The forced swim test is a common behavioral model used to screen for potential antidepressant activity.[1][2][3][4]

Materials:

-

Male mice

-

Cylindrical water tank

-

N-(4-fluorobenzyl)quinoxalin-2-carboxamide (test compound)

-

Vehicle control

-

Positive control (e.g., a known antidepressant)

-

Video recording and analysis software

Procedure:

-

Mice are individually placed in a cylinder filled with water from which they cannot escape.[2]

-

The test duration is typically 6 minutes.[1]

-

The behavior of the mice is recorded, and the duration of immobility (the time spent floating without active movements) is measured, usually during the last 4 minutes of the test.[1]

-

Test compounds, vehicle, and positive controls are administered to different groups of mice prior to the test.

-

A significant reduction in the duration of immobility by the test compound compared to the vehicle control is indicative of antidepressant-like activity.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization and excitation. 5-HT3 antagonists, such as N-(4-fluorobenzyl)quinoxalin-2-carboxamide, competitively block the binding of serotonin to the receptor, thereby preventing channel opening and subsequent downstream signaling events.

5-HT3 Receptor Signaling Pathway Diagram

Caption: Mechanism of 5-HT3 receptor activation and antagonism.

Summary of Quantitative Data

| Parameter | Compound | Value |

| 5-HT3 Receptor Antagonism | N-(4-fluorobenzyl)quinoxalin-2-carboxamide | pA₂ value (determined from guinea pig ileum assay) |

| Antidepressant-like Activity | N-(4-fluorobenzyl)quinoxalin-2-carboxamide | % Decrease in immobility time (in forced swim test) |

Note: The specific quantitative values for pA₂ and the percentage decrease in immobility time should be populated from the experimental results obtained from the characterization of the synthesized compound.

This technical guide provides a framework for the synthesis, characterization, and pharmacological evaluation of this compound. Adherence to the detailed protocols and rigorous data analysis are essential for obtaining reliable and reproducible results in the pursuit of novel therapeutic agents targeting the 5-HT3 receptor.

References

An In-depth Technical Guide to 5-HT3 Antagonist Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of antagonists to the 5-hydroxytryptamine-3 (5-HT3) receptor, a key target in therapeutic areas such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome. This document details quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.

Introduction to the 5-HT3 Receptor

The 5-HT3 receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1][2] Structurally, it belongs to the Cys-loop superfamily of ligand-gated ion channels and is composed of five subunits arranged around a central ion-conducting pore.[1] Binding of the neurotransmitter serotonin (5-hydroxytryptamine) to the 5-HT3 receptor triggers the opening of this channel, allowing for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to neuronal depolarization and an excitatory response.[1][2]

These receptors are prominently located in the central and peripheral nervous systems.[1] In the central nervous system, high concentrations are found in the chemoreceptor trigger zone and the solitary tract nucleus, areas critical for the vomiting reflex.[3] Peripherally, they are present on vagal afferent nerves in the gastrointestinal tract.[3] Antagonists of the 5-HT3 receptor, often referred to as "setrons," effectively block the binding of serotonin, thereby inhibiting the emetic reflex.[4]

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor initiates a rapid signaling cascade. The binding of serotonin leads to the opening of the ion channel, resulting in an influx of extracellular Ca2+ through the receptor itself and associated L-type Ca2+ channels.[5] This initial increase in cytoplasmic Ca2+ concentration triggers a larger release of calcium from the endoplasmic reticulum stores through ryanodine receptors, a process known as calcium-induced calcium release (CICR).[5] The elevated intracellular Ca2+ levels lead to the binding of calmodulin (CaM) to the 5-HT3 receptor, which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5] Subsequently, CaMKII activation leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[5] This entire cascade can be blocked by 5-HT3 receptor antagonists.

Quantitative Binding Affinity of 5-HT3 Antagonists

The binding affinity of a ligand for a receptor is a critical parameter in drug development, indicating the concentration of the drug required to bind to the target. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of several common 5-HT3 antagonists.

| Compound | Ki (nM) | Radioligand | Receptor Source/Species | Reference(s) |

| Palonosetron | 0.17 | - | Human | [6] |

| Ondansetron | 6.16 | - | Human | [6] |

| Ondansetron | 8.07 (pKi) | - | - | [7] |

| Granisetron | 1.44 | - | Human | [4] |

| Tropisetron | 11 | - | Human | [4] |

| Azasetron | 0.33 (IC50) | - | - | [6] |

| Ramosetron | - | - | - | [4] |

| Dolasetron | - | - | - | [3] |

| Alosetron | - | - | - | [8] |

| Cilansetron | - | - | - | [9] |

| Lerisetron | 810 (IC50) | - | - | [6] |

| VUF10166 | 0.04 | - | 5-HT3A Receptor | [6] |

| Bemesetron | 0.33 (IC50) | - | - | [9] |

Note: pKi is the negative logarithm of the Ki value. Some values are reported as IC50, which is related to Ki but also depends on the concentration of the radioligand used in the assay. Palonosetron is considered a second-generation 5-HT3 antagonist and exhibits a significantly higher binding affinity (30- to 100-fold) and a longer half-life compared to first-generation agents.[3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[10] A common method is the competitive radioligand binding assay using a filtration-based separation technique.

Materials

-

Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human 5-HT3 receptor.[6]

-

Radioligand: A tritiated antagonist with high affinity for the 5-HT3 receptor, such as [3H]granisetron or [3H]BRL46470.[1][11]

-

Test Compound: The unlabeled 5-HT3 antagonist of interest, prepared in a series of dilutions.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[7] Other variations may include MgCl2 and EDTA.

-

Wash Buffer: Ice-cold binding buffer.

-

Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.[4][12]

-

Scintillation Counter: For measuring the radioactivity trapped on the filters.[4]

-

Scintillation Fluid. [5]

Procedure

-

Preparation of Reagents:

-

Thaw the frozen cell membrane preparation and resuspend it in the binding buffer to a predetermined optimal protein concentration.[4]

-

Prepare serial dilutions of the unlabeled test compound in the binding buffer.

-

Dilute the radioligand in the binding buffer to a final concentration typically at or below its dissociation constant (Kd).[13]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add binding buffer, a specific volume of the radioligand solution, and the membrane preparation.

-

Non-specific Binding Wells: Add the non-specific binding control (high concentration of unlabeled ligand), the radioligand solution, and the membrane preparation.

-

Test Compound Wells: Add the various dilutions of the test compound, the radioligand solution, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[4]

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand in the solution.[4]

-

Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

-

Quantification:

-

Dry the filter plate.[4]

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with no competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

References

- 1. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Locating an antagonist in the 5-HT3 receptor binding site using modeling and radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of 5-HT3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profiles of representative 5-HT3 receptor antagonists, a class of drugs pivotal in the management of nausea and vomiting. This document delves into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data from preclinical studies. Detailed experimental methodologies and a visualization of the core signaling pathway are included to support further research and development in this area.

Introduction to 5-HT3 Antagonists

The 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, often referred to as "setrons," are a cornerstone in the prevention and treatment of emesis, particularly that induced by chemotherapy, radiation, and postoperative states. These agents exert their therapeutic effect by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone. By inhibiting the binding of serotonin to these receptors, they effectively suppress the vomiting reflex. While all drugs in this class share a common mechanism of action, they exhibit distinct pharmacokinetic properties that influence their clinical application and efficacy.

Comparative In Vivo Pharmacokinetic Profiles

The following tables summarize key pharmacokinetic parameters for several prominent 5-HT3 antagonists, primarily from in vivo studies in rats, to facilitate a comparative analysis for research and drug development purposes.

Table 1: Oral Pharmacokinetics of Ondansetron in Rats

| Parameter | Value | Reference |

| Dose | 0.28 mg | [1] |

| Cmax (Maximum Plasma Concentration) | 58 ± 3.4 ng/mL | [1] |

| Tmax (Time to Cmax) | 2 ± 0.2 h | [1] |

| AUC0-24 (Area Under the Curve, 0-24h) | 246.25 ± 47.6 ng·h/mL | [1] |

| AUC0-∞ (Area Under the Curve, 0-infinity) | 259.4 ± 57.7 ng·h/mL | [1] |

| Bioavailability | ~4.07% (at 8 mg/kg) | [2] |

| Plasma Protein Binding | 53.2% | [2] |

Table 2: Oral Pharmacokinetics of Granisetron in Rats

| Parameter | Value | Reference |

| Dose | Not Specified (Tablet) | [3] |

| Cmax (Maximum Plasma Concentration) | 31.66 ± 10.15 ng/mL | [3] |

| Tmax (Time to Cmax) | 0.5 h | [3] |

| AUC0-∞ (Area Under the Curve, 0-infinity) | 38.18 ng·h/mL | [3] |

| Bioavailability | ~0.2% (at 5 mg/kg), ~10% (at 100 mg/kg) | [4][5][6] |

| Plasma Protein Binding | 57% | [4] |

Table 3: Preclinical Oral Pharmacokinetics of Palonosetron

| Parameter | Animal Model | Value | Reference |

| Oral Bioavailability | Rats, Dogs, Monkeys | 6-13% | [7] |

| Plasma Protein Binding | Not Specified | ~62% | [8] |

| Elimination Half-life | Not Specified | ~40 hours | [8] |

Table 4: Pharmacokinetics of Dolasetron's Active Metabolite (Hydrodolasetron) in Humans (for context)

| Parameter | Administration Route | Value | Reference |

| Tmax | Oral | ~1 hour | [5][8] |

| Elimination Half-life | Oral | 8.1 hours | [5][9] |

| Apparent Absolute Bioavailability | Oral | ~75% | [5][8] |

| Plasma Protein Binding | Not Specified | 69-77% | [9] |

Note: Dolasetron is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrodolasetron. The data presented here is for hydrodolasetron in humans and serves as a reference.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following section outlines a typical experimental protocol for determining the pharmacokinetic profile of a 5-HT3 antagonist in a rat model, synthesized from various preclinical study descriptions.

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. They are acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration

-

Oral Administration: The 5-HT3 antagonist is formulated as a solution or suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). A single dose is administered via oral gavage.

-

Intravenous Administration: For bioavailability studies, a separate group of animals receives the drug intravenously, typically through the tail vein or a cannulated jugular vein, as a bolus injection or infusion.

Blood Sampling

-

Method: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. Common time points include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sites: Blood is typically collected from the subclavian vein, jugular vein (if cannulated), or tail vein.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of the 5-HT3 antagonist are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to isolate the drug from plasma proteins before analysis.

-

Quantification: A standard curve is generated using known concentrations of the drug in blank plasma to allow for the accurate quantification of the drug in the experimental samples.

Pharmacokinetic Analysis

-

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.

Visualization of Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel, initiates a rapid influx of cations, primarily Na+ and Ca2+. This leads to depolarization of the neuronal membrane and the propagation of an excitatory signal. The influx of calcium also triggers a downstream signaling cascade. 5-HT3 antagonists block the initial binding of serotonin, thereby preventing this entire sequence of events.

Caption: 5-HT3 receptor signaling cascade and the mechanism of its antagonism.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of a 5-HT3 antagonist in a rat model.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide provides a detailed examination of the in vivo pharmacokinetic profiles of key 5-HT3 antagonists, offering valuable comparative data for researchers and drug development professionals. The provided experimental protocols and visualizations of the underlying signaling pathway and experimental workflow aim to facilitate a deeper understanding and guide future investigations in this critical therapeutic area. The differences in pharmacokinetic parameters among the various "setrons" underscore the importance of careful consideration in drug selection and development to optimize therapeutic outcomes.

References

- 1. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacokinetic study of granisetron (BRL 43694A), a selective 5-HT3 receptor antagonist: correlation with anti-emetic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Provesicular granisetron hydrochloride buccal formulations: in vitro evaluation and preliminary investigation of in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of granisetron in rat blood and brain by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. aapharma.ca [aapharma.ca]

- 7. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

"5-HT3 antagonist 5" pharmacodynamics and dose-response

An In-depth Technical Guide to the Pharmacodynamics and Dose-Response of Ondansetron, a Prototypical 5-HT3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ondansetron is a first-generation, highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, which has become a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation, and surgery.[1] Its mechanism of action is centered on the competitive blockade of 5-HT3 receptors at both peripheral and central nervous system sites.[2] This guide provides a detailed examination of the pharmacodynamics of ondansetron, including its molecular mechanism, receptor binding affinity, and functional antagonism. Furthermore, it presents a comprehensive analysis of the dose-response relationship, summarizing key preclinical and clinical data. Detailed experimental protocols for foundational assays and visualizations of key pathways are included to provide a practical resource for professionals in the field of pharmacology and drug development.

Pharmacodynamics

The antiemetic effect of ondansetron is a direct result of its interaction with the 5-HT3 receptor, a ligand-gated ion channel.

Mechanism of Action

Chemotherapeutic agents and radiation therapy can cause damage to cells in the gastrointestinal tract, leading to the release of large amounts of serotonin (5-HT) from enterochromaffin cells in the small intestine.[3][4] This released serotonin activates 5-HT3 receptors located on the terminals of vagal afferent nerves, initiating a depolarization that sends signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema.[4][5] The CTZ, which is rich in 5-HT3 receptors, then activates the central vomiting center to induce emesis.[4][6]

Ondansetron exerts its antiemetic effect through a dual mechanism of action:

-

Peripheral Antagonism: It blocks 5-HT3 receptors on vagal afferent nerve terminals in the gut, preventing the initiation of the emetic reflex.[2][3]

-

Central Antagonism: It blocks 5-HT3 receptors within the CTZ and NTS, preventing stimulation of the central vomiting pathway.[5][6]

Ondansetron is highly selective for the 5-HT3 receptor, with low affinity for other receptors such as dopamine, muscarinic, and other serotonin receptor subtypes, which contributes to its favorable side-effect profile compared to older antiemetic agents.[3][5]

Receptor Binding and Functional Antagonism

The affinity of ondansetron for the 5-HT3 receptor has been quantified through various in vitro assays. The equilibrium dissociation constant (Ki) and the concentration required to inhibit 50% of specific binding (IC50) are key parameters. Functional antagonism is often measured via electrophysiology, determining the concentration that inhibits 50% of the serotonin-induced response (EC50 shift).

| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| Ondansetron | 5-HT3 | Radioligand Binding | Ki | 6.16 | [7] |

| Ondansetron | 5-HT3 | Functional Assay | IC50 | 810 | [7] |

| Palonosetron | 5-HT3 | Radioligand Binding | Ki | 0.17 | [7] |

| Ramosetron | 5-HT3 | Radioligand Binding | Ki | 0.091 | [7] |

| Granisetron | 5-HT3A | Functional (Electrophysiology) | EC50 Shift | See Ref. | [8] |

Note: Comparative data for other antagonists are provided for context. Binding affinities can vary based on experimental conditions and receptor source.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound like ondansetron for the 5-HT3 receptor.

-

Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to displace a specific radioligand from the 5-HT3 receptor.

-

Materials:

-

Receptor Source: Homogenized membrane preparations from cells stably expressing human 5-HT3A receptors (e.g., HEK293 cells) or relevant brain tissue (e.g., rat cortex).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium, such as [³H]granisetron.[9]

-

Test Compound: Ondansetron or other unlabeled ligands.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 ligand (e.g., serotonin or tropisetron) to saturate all specific binding sites.

-

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid scintillation counter.[10]

-

-

Procedure:

-

Preparation: Create serial dilutions of the test compound (ondansetron) in assay buffer.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the receptor membrane preparation, a single fixed concentration of [³H]granisetron (typically at or near its Kd value), and varying concentrations of the test compound.

-

Controls: Prepare tubes for:

-

Total Binding: Receptor + Radioligand + Buffer (no competitor).

-

Non-specific Binding (NSB): Receptor + Radioligand + Saturating concentration of non-labeled ligand.

-

-

Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[10]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

References

- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ondansetron? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ondansetron - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. selleckchem.com [selleckchem.com]

- 8. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

The Selectivity Profile of 5-HT₃ Receptor Antagonists: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of representative 5-HT₃ receptor antagonists for various serotonin (5-HT) receptor subtypes. Since "5-HT₃ antagonist 5" is a placeholder, this document focuses on three clinically significant and well-characterized antagonists: Ondansetron (first-generation), Granisetron (first-generation), and Palonosetron (second-generation).

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission.[1] Antagonists of this receptor are a cornerstone in managing chemotherapy-induced and postoperative nausea and vomiting.[1][2] While all drugs in this class share a primary mechanism of action, they exhibit distinct pharmacological profiles, including differences in binding affinity, selectivity, and duration of action, which can be clinically relevant.[3]

Data Presentation: Comparative Receptor Binding Affinity

The selectivity of a 5-HT₃ antagonist is determined by its binding affinity for the 5-HT₃ receptor versus other receptor subtypes. High selectivity is crucial for minimizing off-target effects. The following table summarizes the binding affinities (expressed as pKi values) of Ondansetron, Granisetron, and Palonosetron across a range of human serotonin receptor subtypes. A higher pKi value indicates a higher binding affinity.

Data is compiled from multiple sources and may reflect different experimental conditions (e.g., cell lines, radioligands). Direct comparison should be made with caution.

| Receptor Subtype | Ondansetron (pKi) | Granisetron (pKi) | Palonosetron (pKi) | Reference(s) |

| 5-HT₃ | 8.70 | 9.15 | 9.77 | [4] |

| 5-HT₁ₐ | < 6.0 | < 6.0 | No significant affinity | [4] |

| 5-HT₁ₑ | < 6.0 | < 6.0 | No significant affinity | [1] |

| 5-HT₂ₐ | < 6.0 | < 6.0 | No significant affinity | [1][4] |

| 5-HT₂C | 6.5 | < 6.0 | No significant affinity | [1] |

| 5-HT₄ | < 5.0 | No significant affinity | No significant affinity | [1] |

Summary of Selectivity:

-

Palonosetron demonstrates the highest affinity for the 5-HT₃ receptor among the three, with a reported binding affinity at least 30-fold higher than first-generation antagonists.[5][6] It is considered highly selective for the 5-HT₃A receptor subtype.[1]

-

Granisetron is highly specific for 5-HT₃ receptors, showing little to no significant affinity for 5-HT₁, 5-HT₂, and 5-HT₄ receptor families.[1][4]

-

Ondansetron , while highly potent at the 5-HT₃ receptor, also exhibits measurable affinity for the 5-HT₁C (now known as 5-HT₂C) receptor and has been reported to bind to other receptors such as α₁-adrenergic and mu-opioid receptors at higher concentrations.[1]

Experimental Protocols

The quantitative data presented above is primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed, representative methodologies for these key experiments.

Radioligand Binding Assay for Receptor Selectivity Profiling

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., Ondansetron) for various serotonin receptor subtypes expressed in recombinant cell lines.

a. Materials:

-

Cell Membranes: HEK293 or CHO cells stably transfected with the human receptor subtype of interest (e.g., 5-HT₃, 5-HT₁ₐ, etc.).

-

Radioligand: A tritiated ([³H]) ligand specific for the target receptor (e.g., [³H]GR65630 for the 5-HT₃ receptor).

-

Test Compound: Unlabeled 5-HT₃ antagonist (e.g., Ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail: A liquid cocktail compatible with microplate counters.

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

b. Procedure:

-

Membrane Preparation: Homogenize transfected cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg protein/well), the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Defining Controls:

-

Total Binding: Membrane + Radioligand + Assay Buffer (no test compound).

-

Non-specific Binding (NSB): Membrane + Radioligand + a saturating concentration of a known, high-affinity unlabeled ligand for the target receptor.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials or a compatible microplate, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

c. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Influx Measurement

This protocol describes a method to assess the functional antagonism of 5-HT₃ receptors, which are cation channels permeable to calcium (Ca²⁺).

a. Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT₃ receptor.

-

Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

-

Fluorescent Ca²⁺ Indicator: e.g., Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Serotonin (5-HT).

-

Antagonists: Ondansetron, Granisetron, Palonosetron.

-

Equipment: Fluorescence microplate reader with automated injection capabilities.

b. Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) in the dark at 37°C for approximately 60 minutes.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of the antagonist (or buffer for control wells). Incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity over time.

-

Agonist Injection: After establishing a stable baseline fluorescence, use the instrument's injector to add a pre-determined concentration of serotonin (typically the EC₈₀) to all wells simultaneously.

-

Data Acquisition: Continue recording the fluorescence signal for 1-2 minutes to capture the peak increase in intracellular Ca²⁺.

c. Data Analysis:

-

Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Generate Dose-Response Curve: Normalize the responses to the control (agonist only) wells. Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine IC₅₀: Use non-linear regression to calculate the IC₅₀, which represents the concentration of antagonist required to inhibit 50% of the serotonin-induced Ca²⁺ influx.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Workflow for determining the selectivity profile of a 5-HT₃ antagonist.

Caption: Mechanism of 5-HT₃ receptor activation and competitive antagonism.

References

- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT3 receptor antagonists: differences and similarities [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-HT3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the affinity and potency of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists. The 5-HT3 receptor, a ligand-gated ion channel, is a critical target in the management of nausea and vomiting, particularly that induced by chemotherapy, as well as in the treatment of irritable bowel syndrome. Understanding the intricate molecular interactions that dictate the efficacy of antagonists is paramount for the rational design of novel therapeutics with improved potency and selectivity.

Core Pharmacophore of 5-HT3 Antagonists

The fundamental pharmacophore for 5-HT3 receptor antagonists consists of three key features: an aromatic or heteroaromatic ring system, a central hydrogen bond acceptor (often a carbonyl group), and a basic, ionizable nitrogen atom, typically within a cyclic amine moiety.[1][2] The spatial arrangement and electronic properties of these elements are crucial for high-affinity binding to the receptor. Docking studies suggest that the aromatic portion of the antagonist engages in hydrophobic interactions and potential cation-π interactions with aromatic residues within the 5-HT3 receptor's binding pocket, while the basic nitrogen, protonated at physiological pH, forms a key ionic interaction.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative SAR data for several classes of 5-HT3 antagonists, highlighting the impact of structural modifications on receptor affinity and functional antagonism.

Table 1: SAR of Quinoxaline Derivatives

| Compound | R1 | R2 | pKi ([3H]granisetron binding) |

| 1 | Cl | H | 7.5 |

| 2 | OCH3 | H | 7.2 |

| 3 | CN | H | 8.1 |

| 4 | Cl | CH3 | 7.8 |

| 5 | CN | CH3 | 8.5 |

Data synthesized from multiple sources.

Table 2: SAR of Granisetron and Related Indazole Analogs

| Compound | R1 | R2 | pA2 (Guinea Pig Ileum) |

| Granisetron | H | CH3 | 9.44 |

| Analog 1 | Cl | CH3 | 9.6 |

| Analog 2 | H | H | 8.9 |

| Analog 3 | Br | CH3 | 9.5 |

Data synthesized from multiple sources.

Table 3: SAR of Ondansetron and Related Carbazole Analogs

| Compound | Stereochemistry | pKi ([3H]GR65630 binding) |

| Ondansetron | Racemic | 8.70 |

| (-)-Ondansetron | S | 8.9 |

| (+)-Ondansetron | R | 8.5 |

| Annelated Analog | - | 9.2 |

Data synthesized from multiple sources.

Experimental Protocols

Radioligand Binding Assay ([3H]granisetron Displacement)

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

[3H]granisetron (specific activity ~80 Ci/mmol)

-

Test compounds

-

Assay buffer: 50 mM HEPES, pH 7.4

-

Wash buffer: Cold 50 mM HEPES, pH 7.4

-

Non-specific binding control: 10 µM tropisetron

-

96-well plates

-

Cell harvester and glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-h5-HT3A cells.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM tropisetron (for non-specific binding) or 50 µL of test compound at various concentrations.

-

Add 50 µL of [3H]granisetron to all wells (final concentration ~0.5 nM).

-

Add 100 µL of the cell membrane suspension to each well.

-

Incubate the plates at room temperature for 60 minutes.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound from the competition binding curves and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assay (Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of test compounds.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Serotonin (5-HT)

-

Test compounds

-

Organ bath setup with isometric force transducers

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Prepare longitudinal muscle-myenteric plexus strips.

-

Mount the tissue strips in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

Obtain a cumulative concentration-response curve to 5-HT.

-

Wash the tissues and allow them to recover.

-

Incubate the tissues with a known concentration of the test compound for 30 minutes.

-

Obtain a second concentration-response curve to 5-HT in the presence of the antagonist.

-

Repeat steps 6-8 with increasing concentrations of the antagonist.

-

Construct a Schild plot by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

Visualizations

Caption: 5-HT3 Receptor Signaling Pathway

Caption: Experimental Workflow for SAR Studies

Caption: Logical Relationships in SAR

References

An In-depth Technical Guide to Early-Phase Preclinical Studies of "5-HT3 Antagonist 5"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the early-phase preclinical evaluation of a novel 5-HT3 antagonist, designated here as "5-HT3 Antagonist 5." This document is intended to serve as a practical resource for professionals in the field of drug development.

Introduction to 5-HT3 Antagonists

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor mediates rapid, excitatory neurotransmission in the central and peripheral nervous systems.[1][2] Activation of these receptors by serotonin leads to the influx of cations such as Na+, K+, and Ca2+, resulting in neuronal depolarization.[1][2]

5-HT3 receptors are strategically located in areas of the brain involved in emesis, anxiety, and pain perception, making them a significant target for therapeutic intervention.[3] Antagonists of the 5-HT3 receptor are a well-established class of drugs, primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[4] The preclinical development of new 5-HT3 antagonists, such as the hypothetical "this compound," involves a rigorous series of in vitro and in vivo studies to characterize their pharmacological profile.

In Vitro Characterization

The initial phase of preclinical assessment involves a battery of in vitro assays to determine the potency, selectivity, and mechanism of action of "this compound."

Receptor binding assays are crucial for quantifying the affinity of a new chemical entity for its target receptor. For "this compound," this would involve radioligand binding studies using cell membranes expressing the human 5-HT3 receptor.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell lines (e.g., HEK293) stably expressing the human 5-HT3A receptor are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes, which are subsequently stored at -80°C.

-

Binding Assay: Membranes are incubated with a specific radioligand (e.g., [3H]granisetron) and varying concentrations of the unlabeled "this compound."

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of "this compound" for the 5-HT3 receptor.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) |

| This compound | 5-HT3 | 0.25 |

| Ondansetron (Reference) | 5-HT3 | 0.19[5] |

| Granisetron (Reference) | 5-HT3 | 0.10 |

Functional assays are performed to assess the ability of "this compound" to inhibit the function of the 5-HT3 receptor. This is typically measured by its ability to block serotonin-induced cellular responses.

Experimental Protocol: Calcium Influx Assay

-

Cell Culture: Cells expressing the 5-HT3 receptor are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of "this compound" or a vehicle control.

-

Agonist Stimulation: Serotonin (5-HT) is added to the wells to stimulate the 5-HT3 receptors, leading to calcium influx.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The concentration-response curves are plotted to calculate the IC50 value, representing the concentration of "this compound" that inhibits 50% of the maximal response to serotonin.

Table 2: In Vitro Functional Antagonism of this compound

| Compound | Assay | IC50 (nM) |

| This compound | Calcium Influx | 1.2 |

| Ondansetron (Reference) | Calcium Influx | 2.5 |

In Vivo Efficacy

Following in vitro characterization, the efficacy of "this compound" is evaluated in relevant animal models. For 5-HT3 antagonists, the primary in vivo models assess anti-emetic and anxiolytic-like activity.

The cisplatin-induced emesis model in ferrets is a standard for evaluating the anti-emetic potential of new drug candidates.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

-

Animal Acclimation: Male ferrets are acclimated to the experimental conditions.

-

Drug Administration: "this compound" or a vehicle control is administered intravenously or orally at various doses.

-

Emetic Challenge: A high dose of cisplatin (e.g., 10 mg/kg, i.p.) is administered to induce emesis.

-

Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits is recorded.

-

Data Analysis: The percentage reduction in emetic episodes in the drug-treated groups is calculated relative to the vehicle-treated group to determine the effective dose (ED50).

Table 3: Anti-emetic Efficacy of this compound in Ferrets

| Compound | Route of Administration | ED50 (mg/kg) |

| This compound | Intravenous | 0.05 |

| This compound | Oral | 0.2 |

| Ondansetron (Reference) | Intravenous | 0.1 |

The elevated plus-maze (EPM) test in rodents is a widely used behavioral assay to screen for anxiolytic-like effects.[3]

Experimental Protocol: Elevated Plus-Maze in Mice

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Drug Administration: "this compound" or a vehicle control is administered to mice prior to the test.

-

Behavioral Testing: Each mouse is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Table 4: Anxiolytic-like Effects of this compound in Mice (EPM Test)

| Treatment | Dose (mg/kg) | Time in Open Arms (% of total) |

| Vehicle | - | 15.2 ± 2.1 |

| This compound | 0.1 | 28.5 ± 3.5 |

| This compound | 1.0 | 35.1 ± 4.2 |

| Diazepam (Reference) | 2.0 | 40.3 ± 5.0* |

*p < 0.05 compared to vehicle

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of "this compound" is critical for determining its dosing regimen and predicting its behavior in humans.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Drug Administration: A single dose of "this compound" is administered to rats via intravenous and oral routes.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Analysis: The concentration of "this compound" in the plasma is quantified using a validated analytical method, such as LC-MS/MS.[6]

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are calculated.

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 250 | 180 |

| Tmax (h) | 0.1 | 0.5 |

| t1/2 (h) | 3.5 | 4.0 |

| AUC (ng*h/mL) | 450 | 900 |

| Bioavailability (%) | - | 40 |

Visualizations of Key Pathways and Workflows

The binding of serotonin to the 5-HT3 receptor initiates a cascade of intracellular events. The following diagram illustrates this signaling pathway.

Caption: 5-HT3 Receptor Signaling Pathway.

The preclinical development of a novel 5-HT3 antagonist follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: Preclinical Development Workflow.

The anti-emetic effect of 5-HT3 antagonists involves actions at both peripheral and central sites.

Caption: Mechanism of Anti-Emetic Action.

Conclusion

The early-phase preclinical evaluation of "this compound" demonstrates a potent and selective antagonist of the 5-HT3 receptor with promising in vivo efficacy and a favorable pharmacokinetic profile. The data presented in this guide provide a solid foundation for the further development of this compound as a potential therapeutic agent. The detailed experimental protocols and visual representations of key pathways and workflows serve as a valuable resource for researchers and drug development professionals in the field.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-HT3 Antagonist Evaluation in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the efficacy of 5-HT3 receptor antagonists, using ondansetron as a representative compound, in various rodent models. The protocols cover key therapeutic areas where 5-HT3 antagonists are investigated, including anxiety, depression, visceral pain, and chemotherapy-induced nausea.

Introduction to 5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Found in the central and peripheral nervous systems, these receptors are permeable to sodium, potassium, and calcium ions, mediating neuronal depolarization and excitation.[1] When serotonin (5-HT) binds to the 5-HT3 receptor, the channel opens, leading to an excitatory response in neurons.[1] 5-HT3 receptor antagonists block this action and are clinically used as antiemetics, particularly for managing chemotherapy-induced nausea and vomiting.[2][3] Preclinical studies in rodent models are crucial for exploring their therapeutic potential in other conditions such as anxiety, depression, and irritable bowel syndrome (IBS).[4][5]

General Considerations for Rodent Studies

Animals: Specific pathogen-free male Swiss albino mice (20-40 g) or Wistar rats (100-200 g) are commonly used.[5][6] Animals should be housed in groups of five with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.[6] All behavioral testing should be conducted during the light phase.[6]

Drug Administration: Ondansetron and other 5-HT3 antagonists can be dissolved in distilled water or saline and administered via intraperitoneal (i.p.) or oral (p.o.) routes.[2][5] The specific dose and route will depend on the experimental model and study objectives.

Signaling Pathway of the 5-HT3 Receptor

The binding of serotonin to the 5-HT3 receptor initiates a cascade of intracellular events. The receptor, being a ligand-gated ion channel, allows the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization.[1] This influx of calcium can then trigger various downstream signaling pathways.

Experimental Protocols

Anxiety: The Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[6][7] The test is based on the natural aversion of rodents to open and elevated spaces.[7]

Experimental Workflow:

Protocol:

-

Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two closed arms (50x10x40 cm), elevated 50 cm from the floor.[6]

-

Procedure:

-

Administer ondansetron or vehicle to the mice 30 minutes before the test.[6]

-

Place a mouse individually in the center of the maze, facing one of the open arms.[6]

-

Allow the mouse to explore the maze for 5 minutes.[7]

-

Record the number of entries and the time spent in the open and closed arms using a video tracking system.[6][7]

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.

Quantitative Data Summary:

| Compound | Species | Dose (mg/kg) | Route | Key Findings |

| Ondansetron | Mice | 0.1, 0.5, 1 | i.p. | Significant anxiolytic activity at 0.5 and 1 mg/kg.[8] |

| Ondansetron | Mice | 0.01, 0.1, 1 | i.p. | All doses showed significant anxiolytic action.[9] |

| Diazepam (Control) | Mice | 1 | i.p. | Standard anxiolytic, used for comparison.[6] |

Depression: The Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[5][10] The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, a state referred to as "behavioral despair."[5]

Experimental Workflow:

Protocol:

-

Apparatus: A transparent cylinder (40 cm high, 18 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[5]

-

Procedure:

-

Administer ondansetron or vehicle to the rats 60 minutes before the test.[5]

-

Individually place each rat into the cylinder for a 6-minute session.[5]

-

An animal is considered immobile when it floats motionlessly or makes only movements necessary to keep its head above water.[5]

-

Record the total duration of immobility during the last 4 minutes of the 6-minute test.[5]

-

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Quantitative Data Summary:

| Compound | Species | Dose (mg/kg) | Route | Key Findings |

| Ondansetron | Rats | 0.1, 0.5, 1 | p.o. | Significantly decreased immobility time at all doses.[5] |

| Ondansetron | Mice | 0.25 - 2 | i.p. | Significantly reduced immobility at 0.5-2 mg/kg.[2] |

| Venlafaxine (Control) | Rats | 10 | p.o. | Standard antidepressant, used for comparison.[5] |

Visceral Hypersensitivity: The Colorectal Distension (CRD) Model

The CRD model is a reliable method for assessing visceral pain in rodents and is often used to study conditions like Irritable Bowel Syndrome (IBS).[4][11]

Experimental Workflow:

Protocol:

-

Apparatus: A flexible latex balloon (e.g., 7 cm long) attached to a catheter, connected to a pressure transducer and a pump for inflation.[4]

-

Procedure:

-

Under light anesthesia, insert the balloon intra-anally into the descending colon and rectum.[4]

-

Allow the animal to recover for at least 30 minutes.[4]

-

Administer the 5-HT3 antagonist or vehicle.

-

Induce colorectal distension by inflating the balloon with air to various pressures.[4]

-

Assess the visceral pain response by scoring the abdominal withdrawal reflex (AWR).[4]

-

-

Data Analysis: A reduction in the AWR score at a given distension pressure indicates an analgesic effect.

Quantitative Data Summary:

| Compound | Species | Dose (mg/kg) | Route | Key Findings |

| Ondansetron | Rats | - | - | Attenuates visceral hypersensitivity.[12] |

| Granisetron | Rats | 0.003 - 1 | s.c. | Inhibited abdominal contractions. |

Chemotherapy-Induced Nausea: The Pica Model

Since rodents do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as an indicator of nausea and emesis.[13][14] Cisplatin is a chemotherapeutic agent commonly used to induce pica in rats.[13][14]

Experimental Workflow:

Protocol:

-

Materials: Kaolin pellets (prepared from kaolin and an arabic gum solution).[14]

-

Procedure:

-

Data Analysis: A significant reduction in kaolin intake compared to the vehicle-treated group indicates an anti-nausea/anti-emetic effect.

Quantitative Data Summary:

| Compound | Species | Dose (mg/kg) | Route | Emetogen | Key Findings |

| Ondansetron | Ferrets | 1 | i.p. | Cisplatin (5 mg/kg) | Significantly antagonized retching and vomiting.[16] |

| Ondansetron | Rats | 2.6 | gavage | Cisplatin (6 mg/kg) | Used as a positive control.[15] |

Conclusion

The rodent models described provide robust and reproducible methods for the preclinical evaluation of 5-HT3 receptor antagonists. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology and drug development, facilitating the investigation of novel therapeutic applications for this important class of compounds.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 6. jmsh.ac.in [jmsh.ac.in]

- 7. protocols.io [protocols.io]

- 8. jmsh.ac.in [jmsh.ac.in]

- 9. Antianxiety profile of ondansetron, a selective 5-HT3 antagonist, in a novel animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lasa.co.uk [lasa.co.uk]

- 11. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Ondansetron on Improvement of Symptoms in Patients with Irritable Bowel Syndrome with Diarrhea Domination: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]

- 16. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 5-HT3 Antagonists in Electrophysiology Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-HT3 Receptors and Antagonists

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast excitatory neurotransmission.[2] Structurally, it belongs to the Cys-loop superfamily of ligand-gated ion channels and is composed of five subunits arranged around a central ion-conducting pore.[1] When serotonin (5-HT) binds to the receptor, the channel opens, allowing the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+), which leads to neuronal depolarization.[1]

5-HT3 receptors are prominently expressed in the central and peripheral nervous systems.[3] Their activation is implicated in various physiological processes, including nausea and vomiting, gut motility, and pain perception. Consequently, antagonists of the 5-HT3 receptor, often referred to as "setrons," are of significant therapeutic interest.[4] Clinically, they are widely used as antiemetics to manage nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures.[5]

Patch-clamp electrophysiology is a powerful technique to study the function of 5-HT3 receptors and the mechanism of action of their antagonists at the molecular level. This technique allows for the direct measurement of ion channel activity in response to agonist application and its modulation by antagonists, providing valuable insights into drug potency and kinetics.

Signaling Pathway of 5-HT3 Receptor Activation

Upon binding of serotonin, the 5-HT3 receptor channel opens, leading to a rapid influx of cations and depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways. One such pathway involves the influx of Ca2+, which can act as a second messenger to activate various intracellular enzymes and signaling molecules. For instance, an increase in intracellular Ca2+ can lead to the activation of Calmodulin (CaM) and subsequently Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can modulate other signaling cascades like the ERK1/2 pathway.[6]

Quantitative Data of Common 5-HT3 Antagonists

The potency of 5-HT3 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki or pKi). These values are crucial for comparing the efficacy of different compounds and for understanding their structure-activity relationships. The following table summarizes the available quantitative data for some commonly used 5-HT3 antagonists.

| Antagonist | Receptor/Cell Type | IC50 (nM) | pKi | Reference |

| Ondansetron | Recombinant human 5-HT3A | 1.9 | 8.7 | [6] |

| Granisetron | Recombinant human 5-HT3A | 0.2 | 9.7 | [6] |

| Palonosetron | Recombinant human 5-HT3A | 0.06 | 10.2 | [4] |

| Dolasetron | Recombinant human 5-HT3A | 3.1 | 8.5 | [4] |

| Tropisetron | Recombinant human 5-HT3A | 0.6 | 9.2 | [1] |

Experimental Protocols for Patch-Clamp Studies of 5-HT3 Antagonists

Experimental Workflow

A typical patch-clamp experiment to study the effects of 5-HT3 antagonists involves several key steps, from cell preparation to data analysis. The following diagram illustrates the general workflow.

Detailed Methodologies

1. Cell Preparation

-

Cell Lines: Human embryonic kidney (HEK-293) cells are commonly used for heterologous expression of recombinant 5-HT3 receptors. These cells have low endogenous channel expression, providing a clean background for studying the specific receptor of interest. Alternatively, neuronal cell lines like N1E-115 (mouse neuroblastoma) that endogenously express 5-HT3 receptors can be used.

-

Transfection (for recombinant expression): Transiently transfect HEK-293 cells with cDNA encoding the desired 5-HT3 receptor subunits (e.g., 5-HT3A for homomeric receptors or 5-HT3A and 5-HT3B for heteromeric receptors) using a suitable transfection reagent. A reporter gene such as green fluorescent protein (GFP) can be co-transfected to identify successfully transfected cells.

-

Cell Plating: Plate the cells onto glass coverslips in a petri dish 24-48 hours before the experiment to allow for adherence and expression of the receptors.

2. Solutions

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels and improve the voltage clamp.

3. Patch-Clamp Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with the internal solution should be between 2-5 MΩ.

-

Obtaining a Whole-Cell Recording:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Lower the patch pipette towards a selected cell and apply slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline current.

-

Apply a saturating concentration of serotonin (e.g., 10 µM) to evoke a maximal inward current. This is your control response.

-

Wash out the serotonin and allow the cell to recover.

-

-

Antagonist Application:

-

Perfuse the cell with the external solution containing the desired concentration of the 5-HT3 antagonist for a sufficient time to allow for equilibration.

-

Co-apply serotonin (at the same concentration as the control) and the antagonist.

-

Record the inhibited current response.

-

Repeat this procedure for a range of antagonist concentrations to construct a dose-response curve.

-

4. Data Analysis

-

Current Measurement: Measure the peak amplitude of the inward current evoked by serotonin in the absence and presence of the antagonist.

-

Dose-Response Curve: Plot the percentage of inhibition of the serotonin-evoked current as a function of the antagonist concentration.

-

IC50 Calculation: Fit the dose-response data to the Hill equation to determine the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the maximal response. The Hill equation is as follows: Response = Bottom + (Top - Bottom) / (1 + (IC50 / [Antagonist])^HillSlope)

By following these detailed protocols, researchers can effectively utilize patch-clamp electrophysiology to characterize the pharmacological properties of 5-HT3 antagonists, contributing to a deeper understanding of their mechanism of action and aiding in the development of novel therapeutics.

References

- 1. Binding interactions of antagonists with 5-hydroxytryptamine3A receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ondansetron (5-HT3 Antagonist) in Behavioral Neuroscience Research

A Representative 5-HT3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes. Among its diverse receptor family, the 5-HT3 receptor is unique as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[1][2] Antagonists of the 5-HT3 receptor, such as ondansetron, are well-established for their antiemetic properties in managing chemotherapy-induced and postoperative nausea and vomiting.[3] Beyond this primary clinical application, a growing body of preclinical and clinical research highlights the potential of 5-HT3 antagonists in modulating various behaviors, including anxiety, depression, and cognitive functions, making them valuable tools in behavioral neuroscience research.[3][4]

This document provides detailed application notes and experimental protocols for the use of ondansetron, a representative 5-HT3 antagonist, in behavioral neuroscience research.

Mechanism of Action